N~1~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~2~-(2-nitrophenyl)-1,2-ethanediamine N~1~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~2~-(2-nitrophenyl)-1,2-ethanediamine
Brand Name: Vulcanchem
CAS No.: 338772-75-1
VCID: VC4900335
InChI: InChI=1S/C14H12ClF3N4O2/c15-10-7-9(14(16,17)18)8-21-13(10)20-6-5-19-11-3-1-2-4-12(11)22(23)24/h1-4,7-8,19H,5-6H2,(H,20,21)
SMILES: C1=CC=C(C(=C1)NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl)[N+](=O)[O-]
Molecular Formula: C14H12ClF3N4O2
Molecular Weight: 360.72

N~1~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~2~-(2-nitrophenyl)-1,2-ethanediamine

CAS No.: 338772-75-1

Cat. No.: VC4900335

Molecular Formula: C14H12ClF3N4O2

Molecular Weight: 360.72

* For research use only. Not for human or veterinary use.

N~1~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~2~-(2-nitrophenyl)-1,2-ethanediamine - 338772-75-1

Specification

CAS No. 338772-75-1
Molecular Formula C14H12ClF3N4O2
Molecular Weight 360.72
IUPAC Name N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-nitrophenyl)ethane-1,2-diamine
Standard InChI InChI=1S/C14H12ClF3N4O2/c15-10-7-9(14(16,17)18)8-21-13(10)20-6-5-19-11-3-1-2-4-12(11)22(23)24/h1-4,7-8,19H,5-6H2,(H,20,21)
Standard InChI Key IBIFWURDGNEUJG-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure combines a pyridine ring substituted with chlorine and trifluoromethyl groups at positions 3 and 5, respectively, and a nitro-substituted benzene ring at position 2. These groups are connected via a 1,2-ethanediamine linker, which introduces conformational flexibility. The trifluoromethyl (-CF₃) and nitro (-NO₂) groups are electron-withdrawing, influencing the compound’s reactivity and stability .

Table 1: Key Structural Parameters

FeatureDescription
Molecular formulaC₁₄H₁₂ClF₃N₄O₂
Molecular weight376.72 g/mol
Aromatic substituents3-Chloro-5-(trifluoromethyl)pyridinyl, 2-nitrophenyl
Linker1,2-Ethanediamine
Functional groupsAmine (-NH₂), nitro (-NO₂), trifluoromethyl (-CF₃), chloro (-Cl)

Crystallographic Insights

While direct crystallographic data for this compound is scarce, analogs such as 3-chloro-5-(trifluoromethyl)pyridin-2-amine (CAS: 117519-30-7) exhibit monoclinic crystal systems with space group P2₁/n and unit cell parameters a = 5.801 Å, b = 17.978 Å, c = 7.578 Å, and β = 100.19° . Disorder in trifluoromethyl group orientations has been observed in related structures, suggesting similar conformational flexibility in the title compound .

Synthesis and Reaction Pathways

Key Intermediate: 3-Chloro-5-(Trifluoromethyl)Pyridin-2-Amine

The pyridinyl moiety in the title compound is derived from 3-chloro-5-(trifluoromethyl)pyridin-2-amine, a precursor used in synthesizing fungicides like fluazinam. This intermediate is prepared via ammonolysis of 2,3-dichloro-5-(trifluoromethyl)pyridine under high-pressure conditions (50 atm) in ethanol .

Reaction Scheme 1: Synthesis of 3-Chloro-5-(Trifluoromethyl)Pyridin-2-Amine

2,3-Dichloro-5-(trifluoromethyl)pyridine+NH3Ethanol, 50 atm3-Chloro-5-(trifluoromethyl)pyridin-2-amine\text{2,3-Dichloro-5-(trifluoromethyl)pyridine} + \text{NH}_3 \xrightarrow{\text{Ethanol, 50 atm}} \text{3-Chloro-5-(trifluoromethyl)pyridin-2-amine}

Formation of the Ethanediamine Linker

The 1,2-ethanediamine linker is introduced via nucleophilic substitution or condensation reactions. For example, reacting the pyridinyl amine with 2-nitrobenzene derivatives (e.g., 2-fluoronitrobenzene) in the presence of a base could yield the target compound .

Physicochemical Properties

Solubility and Stability

  • Solubility: Predicted to be moderately soluble in polar aprotic solvents (e.g., dimethylformamide) due to the nitro and amine groups.

  • Stability: The nitro group may render the compound sensitive to UV light, necessitating storage in amber containers .

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks include N-H stretches (~3300 cm⁻¹), C-F stretches (~1100 cm⁻¹), and NO₂ asymmetric stretches (~1520 cm⁻¹).

  • NMR: ¹H NMR would show signals for aromatic protons (δ 7.0–8.5 ppm) and ethanediamine methylene groups (δ 2.5–3.5 ppm) .

Biological and Agrochemical Relevance

Fungicidal Activity

Structural analogs like fluazinam (derived from 3-chloro-5-(trifluoromethyl)pyridin-2-amine) inhibit fungal mitochondrial respiration by disrupting ATP synthesis . The title compound’s nitro group may enhance binding to fungal enzymes, though empirical data is needed to confirm this hypothesis .

Structure-Activity Relationships (SAR)

  • Trifluoromethyl Group: Enhances lipid solubility and membrane permeability.

  • Nitro Group: May act as a redox-active moiety, contributing to reactive oxygen species (ROS) generation in target organisms .

Future Research Directions

  • Synthetic Optimization: Explore catalytic methods to reduce reaction pressure and improve yields.

  • Biological Screening: Test efficacy against Botrytis cinerea and Phytophthora infestans.

  • Environmental Fate Studies: Investigate degradation pathways in soil and water systems .

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